molecular formula C7H10O3 B14233190 4-Hydroxy-5-propylfuran-2(5H)-one CAS No. 526203-74-7

4-Hydroxy-5-propylfuran-2(5H)-one

Cat. No.: B14233190
CAS No.: 526203-74-7
M. Wt: 142.15 g/mol
InChI Key: HPLJQNVCHRCYJD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-propylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-propylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde and a propyl-substituted ketone, the compound can be synthesized via an aldol condensation followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-propylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 4-oxo-5-propylfuran-2(5H)-one.

    Reduction: Formation of 4-hydroxy-5-propyltetrahydrofuran.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-propylfuran-2(5H)-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the furan ring are key functional groups that contribute to its reactivity and interactions.

Comparison with Similar Compounds

4-Hydroxy-5-propylfuran-2(5H)-one can be compared with other furan derivatives such as:

    2-Furylmethanol: Similar structure but with a different substituent.

    5-Methylfurfural: Contains a methyl group instead of a propyl group.

    Furfuryl alcohol: Lacks the hydroxyl group at the 4-position.

These compounds share the furan ring structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

526203-74-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-hydroxy-2-propyl-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-3-6-5(8)4-7(9)10-6/h4,6,8H,2-3H2,1H3

InChI Key

HPLJQNVCHRCYJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=CC(=O)O1)O

Origin of Product

United States

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